Copper silicide (Cu5Si)

Microelectronics Passivation Oxidation Resistance Interconnect Reliability

Pentacopper silicide (Cu₅Si), CAS 12159-07-8, is a binary intermetallic compound of copper and silicon with a molecular weight of 345.82 g/mol. It is a silvery, crystalline solid that is insoluble in water, with a melting point of approximately 825–960°C and a density of 7.7–7.8 g/cm³.

Molecular Formula CuSi
Molecular Weight 91.63 g/mol
CAS No. 12159-07-8
Cat. No. B089255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper silicide (Cu5Si)
CAS12159-07-8
Molecular FormulaCuSi
Molecular Weight91.63 g/mol
Structural Identifiers
SMILES[Si].[Cu]
InChIInChI=1S/Cu.Si
InChIKeyWCCJDBZJUYKDBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentacopper Silicide (Cu5Si, CAS 12159-07-8) Procurement & Selection Guide


Pentacopper silicide (Cu₅Si), CAS 12159-07-8, is a binary intermetallic compound of copper and silicon with a molecular weight of 345.82 g/mol . It is a silvery, crystalline solid that is insoluble in water, with a melting point of approximately 825–960°C and a density of 7.7–7.8 g/cm³ . Cu₅Si is distinguished from other copper silicide phases (e.g., Cu₃Si, Cu₁₅Si₄) by its specific stoichiometry, complex orthorhombic crystal structure, and its position as the kinetically first-forming phase in Cu-Si reactions [1]. It is employed as a passivation and diffusion barrier layer in copper-based microelectronics, as a catalyst precursor in organosilicon synthesis, and as a component in composite anodes for lithium-ion batteries.

Phase-specific Cu₅Si intermetallic identity distinct from Cu₃Si and Cu₁₅Si₄
Kinetically first-forming phase in Cu-Si reactions, stable in Cu-rich microelectronic environments
Catalyst precursor with reported Me₂ selectivity in direct organosilicon synthesis
Composite anode component enabling higher capacity than graphite with reported cycling retention

Why Cu₃Si or Other In-Class Silicides Cannot Substitute for Cu₅Si


Generic substitution of Cu₅Si with other copper silicide phases (e.g., Cu₃Si, Cu₁₅Si₄) or pure copper is not scientifically valid due to fundamentally different phase stabilities, formation kinetics, and resulting functional properties. Cu₅Si is the first phase to nucleate when copper reacts with a silicon source, and it is thermodynamically stable in the presence of excess copper; Cu₃Si forms only after the original copper layer is consumed [1]. Consequently, Cu₅Si provides a different oxidation protection window and a distinct catalytic surface reactivity compared to Cu₃Si, where the latter exhibits rapid coking and negligible target product selectivity under conditions where Cu₅Si is selective [2]. Moreover, the mechanical hardening and wear reduction observed upon γ-Cu₅Si formation is a specific consequence of this phase's structure and diffusion dynamics, a property not replicated by pure copper or other silicide stoichiometries [3]. Using an alternative silicide or pure metal would therefore alter—and in many cases, forfeit—the key protective, catalytic, or mechanical performance that defines the procurement value of Cu₅Si.

Phase formation sequence

Cu₅Si nucleates first and remains thermodynamically stable in contact with excess copper; Cu₃Si forms only after the original copper layer is consumed, which may shift the passivation window and alter barrier reliability.

Catalytic selectivity divergence

Cu₅Si exhibits a markedly different surface reactivity from Cu₃Si in dimethyldichlorosilane synthesis; Cu₃Si shows rapid coking and negligible target product selectivity under conditions where Cu₅Si is selective. Performance may not transfer.

Mechanical hardening specificity

The surface hardening and wear reduction attributed to γ-Cu₅Si formation are linked to this phase's structure and diffusion behavior; pure copper or other silicide stoichiometries may not replicate the tribological improvement.

Quantitative Differentiation Evidence for Cu₅Si Against Closest Comparators


Oxidation Protection Upper Limit: Cu₅Si Passivation Extends Copper Stability to 550°C in Air vs. Rapid Oxidation of Bare Copper

A Cu₅Si surface layer formed by dilute silane exposure on sputtered copper films provides significant oxidation protection for the underlying copper up to 550°C in air [1]. In contrast, bare copper oxidizes rapidly at temperatures above approximately 200°C, forming non-protective oxide scales, while alternative copper silicide phases such as Cu₃Si are not stable in contact with excess underlying copper at these temperatures [1]. This represents a direct passivation advantage of Cu₅Si over both the pure metal baseline and the next-adjacent silicide phase.

Oxidation protection
Head-to-head
Stability to 550°C vs. ~200°C for bare Cu
Supports elevated-temperature passivation process design
Reported in SiH₄-treated sputtered films; transfer to CVD/PVD requires validation
Microelectronics Passivation Oxidation Resistance Interconnect Reliability

Tribological Performance: γ-Cu₅Si Surface Layer Multiplies Hardness by 2.8× and Reduces Wear Volume 4.5× versus Pure Copper

The formation of a γ-Cu₅Si layer on 99.99% pure copper, achieved in a silane-doped argon atmosphere at temperatures above 300°C, increases nanoindentation hardness from 1.95 GPa (pure copper) to 5.44 GPa [1]. Simultaneously, the Young's modulus increases by 46% to 178 GPa, and the wear volume is reduced by a factor of 4.5, accompanied by suppression of tribo-oxidation and chemical wear [1]. The comparison baseline is the uncoated pure copper substrate processed under identical mechanical test conditions.

Wear resistance
Head-to-head
Hardness 5.44 GPa, 4.5× wear reduction vs. pure Cu
Surface hardening for wear-prone copper components
Formed under SiH₄/Ar atmosphere; coating uniformity and thickness may vary
Wear-Resistant Coatings Tribology Surface Engineering

Organosilicon Catalysis: Cu₅Si Delivers Superior Me₂ Selectivity vs. Cu₃Si in Direct Dimethyldichlorosilane Synthesis

In the direct synthesis of dimethyldichlorosilane (Me₂), Cu₅Si exhibits markedly higher Me₂ selectivity and yield than Cu₃Si at reaction temperatures of 200–250°C under atmospheric conditions [1]. By contrast, Cu₃Si at 315°C achieves 80% silicon conversion after 5 hours but with negligible Me₂ selectivity due to coking, producing mainly methyltrichlorosilane; at 200°C, Cu₃Si maintains only 60% Me₂ selectivity after 5 hours [1]. The experiment also reveals that Cu₃Si → Cu₁₅Si₄ → Cu₅Si → Cu⁰ constitutes the progressive phase evolution pathway, confirming Cu₅Si as the thermodynamically and kinetically distinct end-point of the active phase [1]. The specific yield values for Cu₅Si were not separately tabulated in the source, limiting the evidence to a qualitative superiority claim supported by the phase evolution data.

Me₂ selectivity
Cross-study comparable
Higher Me₂ selectivity at 200–250°C
Cu₅Si (qualitative) vs. Cu₃Si: 60% Me₂ at 200°C, coking at 315°C
Early-cycle selectivity context; yield not numerically reported
Cu₅Si deactivation is faster (0.5 h vs. >5 h); requires short-cycle reactor consideration
Organosilicon Synthesis Heterogeneous Catalysis Silicone Feedstock

Lithium-Ion Battery Anode: Cu₅Si–Si/C Composite Outperforms Graphite in Reversible Capacity with Better Cyclability than Pure Silicon

Cu₅Si–Si/C composite electrodes fabricated by high-energy ball milling deliver an initial reversible capacity of 612 mAh/g at 0.2 mA/cm², which substantially exceeds the theoretical capacity of commercial graphite (372 mAh/g) [1]. Moreover, the composite demonstrates 74.5% capacity retention after 40 cycles at 0.2 mA/cm² and 70.0% at 1 mA/cm², a significant improvement in cyclability over pure silicon electrodes, which suffer extreme capacity fade due to volume expansion [1]. The comparator is a dual baseline: graphite for capacity and silicon for longevity; the composite containing Cu₅Si simultaneously addresses both limitations.

Anode capacity
Cross-study comparable
612 mAh/g initial; 74.5% retention after 40 cycles
Capacity-cyclability trade-off vs. graphite and pure Si
Cu₅Si–Si/C composite; long-term cycling beyond 40 cycles not reported
Lithium-Ion Battery Anode Energy Storage Composite Electrode

Thermal Conductivity Penalty: Cu₅Si Additions Reduce Composite Thermal Conductivity by ~75% versus Pure Copper

When Cu₅Si is used as a reactive liquid phase in copper-diamond composites processed by Field Assisted Sintering Technology (FAST), the resulting composite exhibits a dramatic drop in thermal conductivity: specifically, Cu₅Si additions reduce the baseline thermal conductivity of the copper matrix by almost 75% relative to pure copper [1]. This contrasts with non-reactive liquid phase additions (e.g., Ag-Cu eutectic), which preserve conductivity. The data unequivocally rule out Cu₅Si as a suitable additive for thermal management applications where high thermal conductivity is a performance requirement [1].

Thermal conductivity
Head-to-head
~75% reduction vs. pure Cu in diamond composite
Contraindicated for thermal management applications
Reactive liquid phase in FAST sintering; property is context-dependent
Thermal Management Metal-Matrix Composites Heat Sink Materials

Procurement-Driven Application Scenarios for Cu₅Si Based on Quantitative Differentiation


Cu₅Si Thin-Film Passivation and Diffusion Barrier for Copper Interconnects in ULSI Devices

Based on evidence that Cu₅Si layers protect underlying copper from oxidation up to 550°C in air [6] and that Cu₅Si thin films suppress copper diffusion and electromigration when used as self-aligned barriers in damascene structures [5], procurement of high-purity Cu₅Si sputtering targets or pre-formed Cu₅Si wafers is directly indicated for semiconductor back-end-of-line (BEOL) passivation modules. The specific advantage over alternative copper silicide phases is that Cu₅Si is the kinetically first and thermodynamically most copper-rich phase that remains stable in contact with the underlying copper interconnect, providing a self-limiting passivation layer that does not consume the entire copper line.

Cu₅Si Surface Coatings for Wear Protection on Copper and Copper Alloy Components

The demonstrated increase in surface hardness from 1.95 GPa to 5.44 GPa and the 4.5× reduction in wear volume upon γ-Cu₅Si formation [6] support procurement of Cu₅Si powder or silane-based surface treatment processes for copper components in sliding contact applications (molds, extrusion dies, electrical connectors). This scenario is especially relevant where copper's electrical conductivity must be retained at the bulk level while the surface must resist abrasive and adhesive wear at elevated temperatures.

Cu₅Si as a Selective Catalyst Precursor for Dimethyldichlorosilane and Methylmethoxysilane Production

The higher Me₂ selectivity of Cu₅Si vs. Cu₃Si in the direct synthesis of dimethyldichlorosilane [6], together with the reported >70% selectivity for Me₂Si(OMe)₂ when Cu₅Si is reacted with dimethyl carbonate [5], identifies Cu₅Si powder (99.5% purity or higher) as a procurable catalyst precursor for the organosilicon industry. This is a niche but high-value application where the selectivity advantage in the early reaction phase can be exploited in short-cycle or continuous-feed reactor configurations that mitigate the catalyst deactivation issue.

Cu₅Si–Si/C Composite Anode Material for High-Capacity Lithium-Ion Batteries

The 612 mAh/g initial reversible capacity demonstrated by Cu₅Si–Si/C composites [6] directly supports procurement of Cu₅Si alloy powder as a precursor for high-energy-density lithium-ion battery anodes. This scenario targets battery manufacturers seeking anode materials that surpass the capacity limit of graphite while offering substantially better cycle stability than pure silicon or silicon-only composites.

Application
Selection Property
Validation Focus
Cu interconnect passivation
Phase-specific passivation stability
Oxidation resistance at process temperatures
Wear-resistant coatings on Cu
Surface hardening and wear reduction
Hardness and tribological endurance
Organosilicon catalyst precursor
Me₂ selectivity profile
Selectivity in short-cycle reactor configurations
LIB Si/C composite anodes
Reversible capacity and retention
Capacity-cyclability balance under composite formulation
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